molecular formula C20H15ClO2S B3293057 4-(3-Benzyloxyphenylthio)-2-chlorobenzaldehyde CAS No. 883718-60-3

4-(3-Benzyloxyphenylthio)-2-chlorobenzaldehyde

Cat. No.: B3293057
CAS No.: 883718-60-3
M. Wt: 354.8 g/mol
InChI Key: WWQYHTNGNWRGHD-UHFFFAOYSA-N
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Description

4-(3-Benzyloxyphenylthio)-2-chlorobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a benzyloxyphenylthio group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-benzyloxyphenylthio)-2-chlorobenzaldehyde typically involves the following steps:

    Formation of the Benzyloxyphenylthio Intermediate: This step involves the reaction of 3-benzyloxyphenol with a suitable thiolating agent to form the benzyloxyphenylthio intermediate.

    Chlorination: The intermediate is then subjected to chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position on the benzaldehyde ring.

    Aldehyde Formation: The final step involves the oxidation of the benzyloxyphenylthio intermediate to form the aldehyde group, typically using an oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Benzyloxyphenylthio)-2-chlorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include ammonia (NH3) and thiols (RSH).

Major Products Formed

    Oxidation: 4-(3-Benzyloxyphenylthio)-2-chlorobenzoic acid.

    Reduction: 4-(3-Benzyloxyphenylthio)-2-chlorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Benzyloxyphenylthio)-2-chlorobenzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-benzyloxyphenylthio)-2-chlorobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Benzyloxyphenylthio)-2-chlorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-chloro-4-(3-phenylmethoxyphenyl)sulfanylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO2S/c21-20-12-19(10-9-16(20)13-22)24-18-8-4-7-17(11-18)23-14-15-5-2-1-3-6-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQYHTNGNWRGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC=C2)SC3=CC(=C(C=C3)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Benzyloxybenzenethiol (13) (75.0 g, 347 mmol) and 2-chloro-4-fluorobenzaldehyde (55.0 g, 347 mmol) were dissolved in dimethylformamide (DMF) (350 mL) while the solution was being stirred. The solution was then placed in a water bath at 30° C. and potassium carbonate (62.3 g, 451 mmol) and dimethylformamide (25 mL) were added. This mixture was stirred for 30 min at an internal temperature of 40 to 42° C. Tap water (125 mL) was then added and the mixture was cooled in ice water. To the cooled mixture, additional tap water (625 mL) was added dropwise for crystallization. The mixture was stirred for 30 min and the resulting crystals were collected by filtration and washed with 10% aqueous 2-propanol (188 mL). The moist crystals were dissolved in ethyl acetate (750 mL) and the solution was washed twice with tap water (375 mL×2). The organic layer was concentrated under reduced pressure and acetone (900 mL) was added to the resulting residue. Purified water (386 mL) was then added dropwise at an internal temperature of 23° C. The mixture was stirred for 30 min and the resulting crystals were collected by filtration and washed with 50% aqueous acetone (400 mL). The washed crystals were air-dried overnight. Subsequently, the product was dried by blowing an air stream at 45° C. for 1 hour. This gave 4-(3-benzyloxyphenylthio)-2-chlorobenzaldehyde (1) as a colorless prism crystals (115 g, 94%).
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
62.3 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
125 mL
Type
reactant
Reaction Step Three
Name
Quantity
625 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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